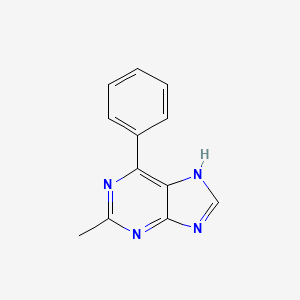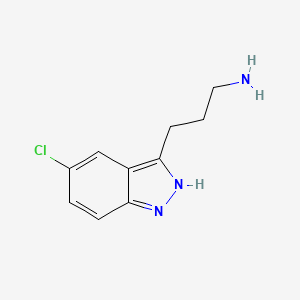
2,7-Dichloro-4-methyl-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dicloro-4-metil-1,8-naftiridina es un compuesto heterocíclico con la fórmula molecular C9H6Cl2N2. Pertenece a la clase de naftiridinas, que son conocidas por sus diversas actividades biológicas y aplicaciones en varios campos de la ciencia y la industria .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,7-Dicloro-4-metil-1,8-naftiridina típicamente involucra la cloración de 4-metil-1,8-naftiridina. Un método común es la reacción de 4-metil-1,8-naftiridina con gas cloro en presencia de un catalizador como cloruro de hierro (III). La reacción se lleva a cabo bajo condiciones controladas para garantizar la cloración selectiva en las posiciones 2 y 7 .
Métodos de Producción Industrial
La producción industrial de 2,7-Dicloro-4-metil-1,8-naftiridina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de grandes reactores y control preciso de los parámetros de reacción para lograr altos rendimientos y pureza. El producto luego se purifica mediante técnicas de recristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
2,7-Dicloro-4-metil-1,8-naftiridina experimenta diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: Los átomos de cloro en las posiciones 2 y 7 pueden ser sustituidos por otros nucleófilos como aminas o tioles.
Oxidación y Reducción: El compuesto puede sufrir oxidación para formar derivados de naftiridina con diferentes grupos funcionales.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen aminas, tioles y alcóxidos. Las reacciones se llevan a cabo típicamente en disolventes polares como dimetilformamida (DMF) o dimetilsulfóxido (DMSO) a temperaturas elevadas.
Oxidación: Se utilizan agentes oxidantes como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varias naftiridinas sustituidas, que pueden ser funcionalizadas adicionalmente para aplicaciones específicas en química medicinal y ciencia de materiales .
Aplicaciones Científicas De Investigación
2,7-Dicloro-4-metil-1,8-naftiridina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de derivados de naftiridina más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su uso como un farmacóforo en el desarrollo de fármacos.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2,7-Dicloro-4-metil-1,8-naftiridina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse al ADN o a las proteínas, lo que lleva a alteraciones en su función. Las vías y los objetivos moleculares exactos aún se están investigando, pero se cree que interfiere con procesos celulares como la replicación y la transcripción .
Comparación Con Compuestos Similares
Compuestos Similares
2,7-Dicloro-1,8-naftiridina: Similar en estructura pero carece del grupo metilo en la posición 4.
2-Metil-1,8-naftiridina: Similar pero carece de los átomos de cloro en las posiciones 2 y 7.
4-Metil-1,8-naftiridina: Similar pero carece de los átomos de cloro en las posiciones 2 y 7.
Unicidad
2,7-Dicloro-4-metil-1,8-naftiridina es único debido a la presencia de átomos de cloro y un grupo metilo, que confieren propiedades químicas y reactividad distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones sintéticas y de investigación .
Propiedades
Número CAS |
58035-56-6 |
|---|---|
Fórmula molecular |
C9H6Cl2N2 |
Peso molecular |
213.06 g/mol |
Nombre IUPAC |
2,7-dichloro-4-methyl-1,8-naphthyridine |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-4-8(11)13-9-6(5)2-3-7(10)12-9/h2-4H,1H3 |
Clave InChI |
LYXLDVBELFAENV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C=CC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B11892683.png)





![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B11892722.png)


![4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11892737.png)


